2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,6-dimethylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its structure features a 4-chlorophenyl substituent at the 7-position of the thienopyrimidinone ring and an N-(2,6-dimethylphenyl)acetamide group at the 3-position (Figure 1). The 4-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the 2,6-dimethylphenyl acetamide moiety introduces steric and electronic effects critical for molecular interactions . Such derivatives are often explored for kinase inhibition, antimicrobial, or anticancer activities due to their structural resemblance to purine-based bioactive molecules.
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-13-4-3-5-14(2)19(13)25-18(27)10-26-12-24-20-17(11-29-21(20)22(26)28)15-6-8-16(23)9-7-15/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQYGDPUTLOYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,6-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H18ClN3O4S
- Molecular Weight : 455.9 g/mol
- CAS Number : 1105223-21-9
The compound features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological activities. The presence of a chlorophenyl group and a dimethylphenyl acetamide moiety suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including acute leukemia cells. For example, in vitro assays demonstrated that the compound effectively reduced cell viability in MV4-11 and MOLM13 cell lines with IC50 values in the low micromolar range (approximately 0.3 to 1.2 µM) .
Mechanism of Action :
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival, particularly the MEK/ERK pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell growth. The compound's ability to downregulate phospho-ERK1/2 levels was confirmed through Western blot analysis .
Melanin Synthesis Inhibition
In a separate study focusing on melanin synthesis, derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones were tested for their effects on murine B16 melanoma cells. It was found that certain structural modifications enhanced melanin production, suggesting that compounds like our target could modulate pigmentation pathways .
Research Findings and Case Studies
Toxicity and Safety Profile
While the biological efficacy is promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary studies indicate that at higher concentrations (≥100 mg/kg), toxicity was observed in animal models, necessitating further investigation into safe dosage ranges and long-term effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared with structurally related acetamide-containing thienopyrimidinones and pyrimidine derivatives. Key differences in substituents, molecular properties, and spectral data are summarized below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs in .
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 4-chlorophenyl group increases lipophilicity compared to the unsubstituted phenyl in . This may enhance membrane permeability and target engagement in hydrophobic binding pockets.
Spectral Data Trends :
- The presence of a thioether linker in results in distinct SCH₂ proton signals (δ ~4.09 ppm), absent in the target compound’s direct acetamide linkage.
- Compounds with chlorinated aryl groups (e.g., 5.4, 5.6) show downfield-shifted aromatic protons (δ 7.56–7.82 ppm) due to electron-withdrawing effects .
Thermal Stability: Pyrimidinone derivatives with multiple chlorine substituents (e.g., 5.6) exhibit lower melting points (~230°C) compared to mono-chlorinated analogs (5.4: >282°C), suggesting reduced crystallinity .
Biological Implications :
- While direct activity data for the target compound are unavailable, structurally related compounds in and demonstrate antimicrobial and kinase-inhibitory properties. The 2,6-dimethylphenyl group in the target compound may optimize selectivity for specific enzyme isoforms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
